Novexatin (NP213) Keratin Binding Resilience: Quantitative Advantage Over Terbinafine and Ciclopirox
In an in vitro nail penetration assay, Novexatin (NP213) demonstrated a >13-fold increase in transungual flux compared to the standard topical antifungal ciclopirox [1]. This enhanced penetration is attributed to its high cationic charge, which facilitates movement through the negatively charged nail hydrogel, and its inherent resistance to inactivation by keratin, a known limitation for small-molecule antifungals like terbinafine and itraconazole [2].
| Evidence Dimension | In vitro transungual drug flux (penetration through human nail plate) |
|---|---|
| Target Compound Data | Approximately 2.1 µg/cm²/h |
| Comparator Or Baseline | Ciclopirox: Approximately 0.15 µg/cm²/h |
| Quantified Difference | Approximately 14-fold higher flux for Novexatin |
| Conditions | In vitro Franz diffusion cell model using healthy human nail clippings |
Why This Matters
This data provides a quantitative basis for Novexatin's potential to achieve superior drug levels at the site of infection, overcoming a primary barrier to efficacy in onychomycosis therapy.
- [1] Mercer DK, Stewart CS, Miller L, Robertson J, Duncan VMS, O'Neil DA. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate. Antimicrob Agents Chemother. 2019 Apr 25;63(5):e02117-18. Data extracted from Figure 5. View Source
- [2] Mercer DK, Stewart CS, Miller L, Robertson J, Duncan VMS, O'Neil DA. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate. Antimicrob Agents Chemother. 2019 Apr 25;63(5):e02117-18. View Source
